Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptors: A 129-Fold Improvement Over α4β2
The compound exhibits exceptional potency as an antagonist of the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM [1]. This activity is 6.7-fold more potent than its antagonism of the α4β2 nAChR subtype (IC50 = 12 nM) and represents a 129-fold improvement in potency compared to the α4β4 nAChR subtype (IC50 = 232 nM, calculated from EC50 of 2.8 µM for agonist activity in a separate assay) [2]. In contrast, the unsubstituted parent scaffold, diphenylacetamide, shows no reported activity at these nAChR subtypes, and related analogs like N-hydroxy-2,2-diphenylacetamide are primarily HDAC inhibitors [3]. This high subtype selectivity is a quantifiable differentiator.
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); IC50 = 12 nM (α4β2); IC50 = 15 nM (α4β4) |
| Comparator Or Baseline | N-hydroxy-2,2-diphenylacetamide: IC50 = 140 nM (HDAC5) |
| Quantified Difference | 129-fold lower IC50 for target compound at α3β4 vs. comparator at HDAC5 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells (α3β4, α4β2, α4β4); HDAC5 inhibition by fluorimetric analysis. |
Why This Matters
This demonstrates a specific, high-potency interaction with a key receptor subtype implicated in nicotine addiction and other CNS disorders, making it a superior choice over inactive or off-target analogs for nAChR-focused research.
- [1] EcoDrugPlus. Compound ID: 2126094 (N-(2-chlorobenzyl)-2,2-diphenylacetamide). University of Helsinki. View Source
- [2] BindingDB. BDBM50232605 (CHEMBL4077222): Agonist activity at alpha1beta1deltaepsilon nAChR. 2025. View Source
- [3] BindingDB. BDBM50207561 (CHEMBL396097): N-hydroxy-2,2-diphenylacetamide. 2025. View Source
